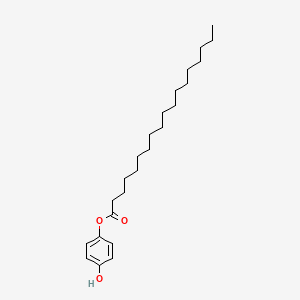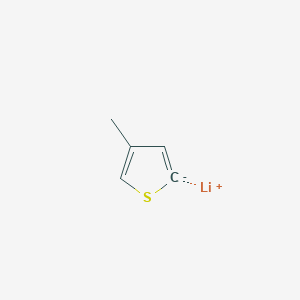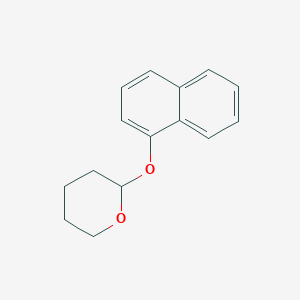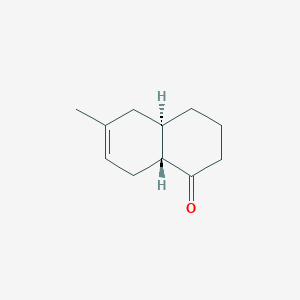
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides It features a benzyl group, a chlorine atom, a methyl group, and a phenylsulfanyl group attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Chlorine Atom: The chlorine atom can be added via a free radical halogenation reaction using reagents such as N-bromosuccinimide (NBS) or chlorine gas under specific conditions.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), thiophenol (C₆H₅SH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)propanamide: Similar structure but with a propanamide backbone.
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)pentanamide: Similar structure but with a pentanamide backbone.
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)hexanamide: Similar structure but with a hexanamide backbone.
Uniqueness
N-Benzyl-3-chloro-2-methyl-2-(phenylsulfanyl)butanamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
| 83375-45-5 | |
Fórmula molecular |
C18H20ClNOS |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
N-benzyl-3-chloro-2-methyl-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C18H20ClNOS/c1-14(19)18(2,22-16-11-7-4-8-12-16)17(21)20-13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,20,21) |
Clave InChI |
XDHNJXRHIPQRBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C(=O)NCC1=CC=CC=C1)SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)


![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)



![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
